molecular formula C6H10ClF2N B2914205 (1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2307780-42-1

(1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No.: B2914205
CAS No.: 2307780-42-1
M. Wt: 169.6
InChI Key: HWDOTXJULJRZBR-DPIOYBAHSA-N
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Description

Historical Evolution of Azabicyclic Frameworks in Drug Discovery

The integration of azabicyclic systems into drug discovery traces back to early efforts to mimic natural product alkaloids while improving synthetic accessibility. The 3-azabicyclo[3.1.0]hexane core first gained prominence through its structural similarity to pyrrolizidine alkaloids, which exhibit diverse biological activities. Early synthetic routes relied on thermal decomposition of pyrazolines, but these methods suffered from limited stereocontrol and functional group tolerance.

A paradigm shift occurred with the advent of asymmetric catalysis, enabling the construction of enantioenriched bicyclic amines. The work of Sattigeri et al. demonstrated the utility of 3-azabicyclo[3.1.0]hexane derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors, where conformational rigidity enhanced target engagement. Contemporary strategies now combine organocatalysis with photochemical activation, as exemplified by the stereoselective synthesis of difluoromethylated variants.

Significance of Difluoromethyl Substitution in Medicinal Chemistry

The difluoromethyl (-CF$$_2$$H) group serves as a versatile bioisostere, combining hydrogen-bond donor capability with enhanced lipophilicity compared to hydroxyl or methyl groups. This substitution pattern:

  • Increases metabolic stability by resisting oxidative degradation pathways
  • Modulates pK$$_a$$ values to optimize membrane permeability
  • Introduces stereoelectronic effects that influence protein-ligand interactions

In the context of azabicyclic systems, difluoromethylation at the bridgehead position creates a chiral center with defined spatial orientation, enabling precise control over molecular topology. The electronegative fluorine atoms also induce dipole moments that stabilize specific conformations through intramolecular interactions.

Research Trajectory of (1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

The development of this specific derivative emerged from systematic structure-activity relationship (SAR) studies on DPP-IV inhibitors. Initial prototypes employed unsubstituted 3-azabicyclo[3.1.0]hexane cores, but exhibited suboptimal pharmacokinetic profiles due to rapid hepatic clearance. Introduction of the difluoromethyl group at the (1R,5R) position addressed these limitations through:

  • Enhanced metabolic stability : The -CF$$_2$$H group resists cytochrome P450-mediated oxidation while maintaining hydrogen-bonding capacity
  • Improved solubility : The hydrochloride salt form increases aqueous solubility at physiological pH
  • Stereochemical control : The bridged bicyclic system locks the amine nitrogen in a pseudo-equatorial orientation, optimizing target engagement

Key synthetic advancements included the development of photochemical decomposition routes for CHF$$_2$$-substituted pyrazolines, which provided superior diastereoselectivity compared to thermal methods.

Positioning within Contemporary Drug Discovery Paradigms

This compound exemplifies three critical trends in modern medicinal chemistry:

Trend Manifestation in Target Compound
Conformational constraint Bridged bicyclic system limits rotatable bonds
Fluorine-enabled design Difluoromethyl group modulates physicochemical properties
Catalytic asymmetric synthesis Organocatalytic methods enable enantioenriched production

The scaffold's versatility supports derivatization at multiple positions while maintaining core three-dimensionality, making it particularly valuable for targeting protein-protein interactions and allosteric binding sites. Recent applications in fragment-based drug discovery highlight its potential as a molecular "hub" for building chemical libraries with high sp$$^3$$ character.

Continued in subsequent sections...

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(6)2-9-3-6;/h4-5,9H,1-3H2;1H/t4-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDOTXJULJRZBR-DPIOYBAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(CNC2)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride is a bicyclic organic molecule with significant potential in medicinal chemistry, particularly as a therapeutic agent targeting various biological pathways. Its unique structure, characterized by the difluoromethyl group and azabicyclic framework, enhances its biological activity, particularly as an inhibitor of specific enzymes involved in cancer and neurodegenerative diseases.

  • Molecular Formula : C6H10ClF2N
  • Molecular Weight : 169.6 g/mol
  • CAS Number : 2095396-96-4

This compound's difluoromethyl group increases its electrophilic character, making it suitable for nucleophilic substitution reactions and allowing for the formation of diverse derivatives that can be explored for drug development.

Biological Activity

Research indicates that This compound exhibits significant biological activity, particularly as a potential inhibitor of the KDM5 enzyme family. KDM5 inhibitors are of interest due to their role in epigenetic regulation, which is crucial in cancer biology and neurodegenerative diseases such as Huntington's disease and Alzheimer's disease .

Enzyme Inhibition

The compound has been identified as an effective KDM5 inhibitor, suggesting its potential for therapeutic applications in treating various forms of cancer by modulating gene expression through epigenetic mechanisms . The inhibition of KDM5 can lead to altered cell proliferation and differentiation, making it a target for cancer therapies.

The mechanism through which This compound exerts its effects involves:

  • Enzyme Binding : The difluoromethyl group enhances binding affinity to the KDM5 enzymes.
  • Cell Cycle Regulation : Studies have shown that this compound can induce cell cycle arrest in the G0/G1 phase, leading to decreased cell proliferation in transformed cell lines .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceCell TypeObserved Effects
3T3-SV40 cellsIncreased G0/G1 phase arrestSignificant cytostatic effects comparable to cisplatin
Rodent modelsReduced body weight and triglyceridesPotential anti-obesity effects through monoamine transporter inhibition
Various cancer cell linesInhibition of KDM5 activityPromising candidate for cancer therapeutics

Structural Comparisons

The structural uniqueness of This compound allows it to be compared with other related compounds:

Table 2: Comparison with Related Compounds

Compound NameStructure TypeBiological Activity
(1R,5S)-3-Azabicyclo[3.1.0]hexaneSimilar bicyclic structurePotential neuroprotective effects
1-Methyl-3-azabicyclo[3.1.0]hexaneMethyl substitution instead of difluoromethylDifferent enzyme inhibition profile
(2S,4S)-2-Amino-4-methylpentanoic acidNon-bicyclic but related in functionInvolved in neurotransmitter pathways

Comparison with Similar Compounds

Key Structural Analogs

The 3-azabicyclo[3.1.0]hexane scaffold is shared among several pharmacologically active compounds. Substituents and stereochemistry determine their biological roles:

Compound Name Substituent Molecular Weight (g/mol) Pharmacological Activity Key Reference
Target Compound Difluoromethyl ~209.6 (calculated) Hypothesized: CNS or metabolic modulation -
DOV 21947 3,4-Dichlorophenyl 283.6 Triple reuptake inhibitor; reduces obesity
(1R,5S)-1-(Naphthalen-2-yl) derivative Naphthalen-2-yl 255.7 Unbalanced triple reuptake inhibitor (NE > DA/5-HT)
4-Bromophenyl derivative 4-Bromophenyl 274.58 Unknown activity; notable safety hazards
Methyl ester intermediate () 6,6-Dimethyl + methyl ester 207.7 Chiral intermediate for antiviral drugs (e.g., nirmatrelvir)

Substituent Effects on Pharmacological Activity

  • Electron-Withdrawing Groups (e.g., Difluoromethyl, Chlorine) : Enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration. For example, DOV 21947’s dichlorophenyl group contributes to its potency as a triple reuptake inhibitor .
  • Aromatic Substituents (e.g., Naphthalen-2-yl): Increase binding affinity to neurotransmitter transporters. The naphthalen-2-yl derivative in shows preferential norepinephrine (NE) reuptake inhibition, critical for antidepressant effects .
  • Bromine vs. Fluorine : Bromine’s larger size may reduce bioavailability compared to fluorine, as seen in the 4-bromophenyl derivative’s higher molecular weight and hazard profile .

Stereochemical Considerations

  • (1R,5R) vs. (1R,5S) : The target compound’s (1R,5R) configuration may confer distinct target selectivity compared to the (1R,5S) enantiomers in and . For instance, (1R,5S)-DOV 21947 achieves triple reuptake inhibition, while stereochemical inversion could alter transporter affinity .
  • Synthesis Challenges : Enantioselective synthesis, such as the enzymatic oxidation in , is often required to avoid costly chiral separations .

Sustained-Release Formulations

The naphthalen-2-yl derivative in is formulated for sustained release, achieving therapeutic levels over 24 hours with hydroxypropyl methylcellulose (HPMC) as a key excipient. This contrasts with immediate-release formulations, which have higher $ C_{\text{max}} $ but shorter duration .

Hazard Profiles

  • 4-Bromophenyl Derivative : Displays multiple hazards (H302, H315, etc.), suggesting higher toxicity than fluorine-containing analogs .

Physicochemical Properties

  • LogP and Solubility : Difluoromethyl likely increases logP (enhanced lipophilicity) compared to polar groups like esters (). However, hydrochloride salt formation counterbalances this by improving aqueous solubility .

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